2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid
Overview
Description
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic amines and nitrobenzoic acids This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an amino group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid typically involves a multi-step process. One common synthetic route starts with the nitration of 4-ethoxyaniline to form 4-ethoxy-2-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nitration reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration and coupling reactions. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The amino group can participate in coupling reactions with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.
Substitution: Sodium ethoxide, ethanol as solvent, reflux conditions.
Coupling Reactions: Acyl chlorides or sulfonyl chlorides, pyridine or triethylamine as base, dichloromethane as solvent.
Major Products Formed
Reduction: 2-((4-Ethoxyphenyl)amino)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Amides or sulfonamides with different acyl or sulfonyl groups.
Scientific Research Applications
2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and dyes.
Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding due to its aromatic and nitro functionalities.
Mechanism of Action
The mechanism of action of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: A precursor in the synthesis of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid.
4-Nitrobenzoic Acid: Another precursor used in the coupling reaction.
2-Amino-4-nitrobenzoic Acid: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a nitro group on the aromatic ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethoxyanilino)-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-2-22-12-6-3-10(4-7-12)16-14-9-11(17(20)21)5-8-13(14)15(18)19/h3-9,16H,2H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRBTLBVIHPZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303890 | |
Record name | 2-(4-Ethoxyanilino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74859-51-1 | |
Record name | 74859-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Ethoxyanilino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-ETHOXYPHENYL)-4-NITROANTHRANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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